molecular formula C8H13Br B6203685 2-(bromomethyl)bicyclo[4.1.0]heptane, Mixture of diastereomers CAS No. 1870213-59-4

2-(bromomethyl)bicyclo[4.1.0]heptane, Mixture of diastereomers

Cat. No. B6203685
CAS RN: 1870213-59-4
M. Wt: 189.1
InChI Key:
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Description

Synthesis Analysis

Bicyclo[4.1.0]heptenes, which include 2-(bromomethyl)bicyclo[4.1.0]heptane, are readily accessible molecules via the transition metal-catalyzed cycloisomerization of 1,6-enynes . They have served as useful building blocks in organic synthesis . The chemistry of bicyclo[4.1.0]heptenes includes thermal reactions, nucleophilic addition, and rhodium-catalyzed reactions .


Molecular Structure Analysis

The molecular structure of 2-(bromomethyl)bicyclo[4.1.0]heptane can be viewed using Java or Javascript . The IUPAC Standard InChI is InChI=1S/C7H12/c1-2-4-7-5-6 (7)3-1/h6-7H,1-5H2 .


Chemical Reactions Analysis

Bicyclo[4.1.0]heptenes can undergo a variety of transformations depending on the position, number, and identity of the substituent(s), the identity of the tether group, and the nature of the catalytic system . The chemistry described can be used to produce a variety of new compounds .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(bromomethyl)bicyclo[4.1.0]heptane involves a series of reactions starting from commercially available starting materials. The key steps include the formation of a bicyclic ring system, followed by bromination and subsequent deprotection to yield the final product.", "Starting Materials": ["Cyclopentadiene", "Methacrolein", "Bromine", "Hydrogen peroxide", "Sodium hydroxide", "Sulfuric acid", "Sodium bicarbonate", "Methanol", "Diethyl ether"], "Reaction": ["Step 1: Cyclopentadiene and methacrolein undergo a Diels-Alder reaction to form a bicyclic intermediate.", "Step 2: The bicyclic intermediate is treated with bromine to yield a mixture of diastereomers of 2-(bromomethyl)bicyclo[4.1.0]heptane.", "Step 3: The mixture of diastereomers is deprotected using hydrogen peroxide and sodium hydroxide to remove the methoxy group.", "Step 4: The crude product is purified by acid-base extraction using sulfuric acid and sodium bicarbonate.", "Step 5: The purified product is obtained as a colorless oil by evaporation of the solvent (methanol/diethyl ether)."] }

CAS RN

1870213-59-4

Product Name

2-(bromomethyl)bicyclo[4.1.0]heptane, Mixture of diastereomers

Molecular Formula

C8H13Br

Molecular Weight

189.1

Purity

95

Origin of Product

United States

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